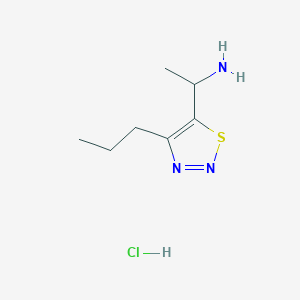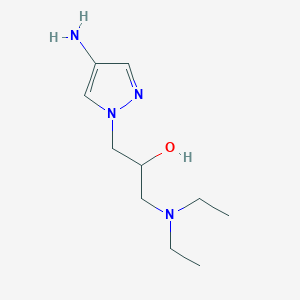
3-(9H-carbazol-3-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-carbazol-3-yl)propanenitrile is an organic compound with the molecular formula C15H12N2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-3-yl)propanenitrile typically involves the reaction of carbazole with a suitable nitrile compound. One common method involves the catalytic reduction of this compound using RANEY® nickel in dried dioxane under hydrogen pressure at elevated temperatures . This method ensures high purity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(9H-carbazol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring of carbazole can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or RANEY® nickel.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carbazole oxides.
Reduction: Formation of 3-(9H-carbazol-3-yl)propanamine.
Substitution: Formation of halogenated or nitrated carbazole derivatives.
Scientific Research Applications
3-(9H-carbazol-3-yl)propanenitrile has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-3-yl)propanenitrile involves its interaction with molecular targets and pathways. The compound’s effects are primarily attributed to its ability to undergo redox reactions and form stable intermediates. These intermediates can interact with biological molecules, leading to various biological effects. The incorporation of the carbazole moiety facilitates charge transport and enhances the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(9H-carbazol-9-yl)propanenitrile
- Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]
Uniqueness
3-(9H-carbazol-3-yl)propanenitrile is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct electronic and chemical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(9H-carbazol-3-yl)propanenitrile |
InChI |
InChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2 |
InChI Key |
PLTUHWIQDPAIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



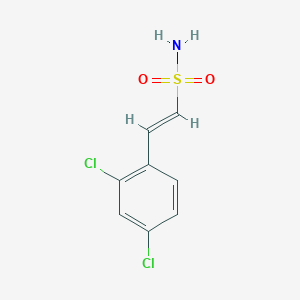
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)

![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
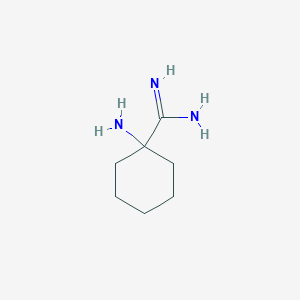
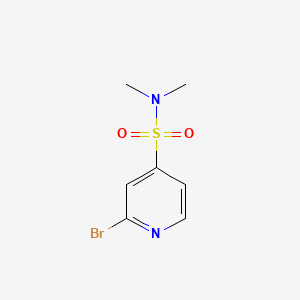

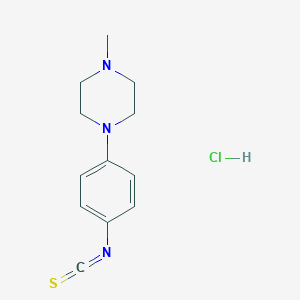
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
